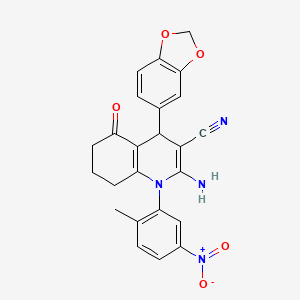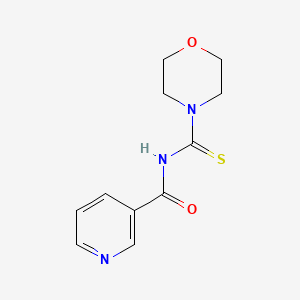![molecular formula C16H18BrN3O3 B10898073 N'-[(Z)-(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B10898073.png)
N'-[(Z)-(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’~1~-[(Z)-1-(3-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(1-METHYL-1H-PYRROL-2-YL)ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a brominated aromatic ring and a pyrrole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(Z)-1-(3-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(1-METHYL-1H-PYRROL-2-YL)ACETOHYDRAZIDE typically involves a multi-step process. One common method includes the condensation of 3-bromo-4,5-dimethoxybenzaldehyde with 2-(1-methyl-1H-pyrrol-2-yl)acetic acid hydrazide under acidic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N’~1~-[(Z)-1-(3-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(1-METHYL-1H-PYRROL-2-YL)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
N’~1~-[(Z)-1-(3-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(1-METHYL-1H-PYRROL-2-YL)ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: Its unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of N’~1~-[(Z)-1-(3-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(1-METHYL-1H-PYRROL-2-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’~1~-[(Z)-1-(3-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(1H-PYRROL-2-YL)ACETOHYDRAZIDE: Similar structure but lacks the methyl group on the pyrrole ring.
N’~1~-[(Z)-1-(3-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(1-METHYL-1H-PYRROL-2-YL)ACETOHYDRAZIDE: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
N’~1~-[(Z)-1-(3-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(1-METHYL-1H-PYRROL-2-YL)ACETOHYDRAZIDE is unique due to the presence of both the brominated aromatic ring and the methylated pyrrole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C16H18BrN3O3 |
|---|---|
Poids moléculaire |
380.24 g/mol |
Nom IUPAC |
N-[(Z)-(3-bromo-4,5-dimethoxyphenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide |
InChI |
InChI=1S/C16H18BrN3O3/c1-20-6-4-5-12(20)9-15(21)19-18-10-11-7-13(17)16(23-3)14(8-11)22-2/h4-8,10H,9H2,1-3H3,(H,19,21)/b18-10- |
Clé InChI |
NMDXESNVFLWURA-ZDLGFXPLSA-N |
SMILES isomérique |
CN1C=CC=C1CC(=O)N/N=C\C2=CC(=C(C(=C2)Br)OC)OC |
SMILES canonique |
CN1C=CC=C1CC(=O)NN=CC2=CC(=C(C(=C2)Br)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B10897991.png)
![(2E)-2-cyano-N-(4-methylphenyl)-3-[2-methyl-1-(prop-2-en-1-yl)-1H-indol-3-yl]prop-2-enamide](/img/structure/B10897998.png)
![2-[(5-{[(4-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B10898006.png)

![2-bromo-N-[(1Z)-3-oxo-3-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B10898017.png)

![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10898028.png)
![4-{[(E)-{5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10898032.png)
![Methyl 4-{5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10898037.png)

![(2,6-dimethyloctahydroquinolin-1(2H)-yl)[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B10898059.png)
![2-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10898064.png)
![5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B10898065.png)
![2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-5-(propan-2-yl)thiophene-3-carboxamide](/img/structure/B10898069.png)
